Campest-4-en-3beta-ol
Description
Academic Significance of Plant Sterols in Eukaryotic Biology
Plant sterols, or phytosterols (B1254722), are indispensable components of cellular membranes in all eukaryotic organisms, where they are either synthesized de novo or acquired from the environment. researchgate.netwiley.comresearchgate.net Their primary role is to modulate membrane fluidity and permeability, ensuring cellular integrity and function. researchgate.netwiley.comresearchgate.net Beyond this structural capacity, certain plant sterols are integral to signal transduction pathways. researchgate.netwiley.comresearchgate.net Phytosterols are synthesized through the isoprenoid pathway, with the dedicated pathway to sterol synthesis in photosynthetic plants commencing at the squalene (B77637) stage. researchgate.netwiley.com The diversity of phytosterols is extensive, with over 250 different structures identified, the most common being sitosterol (B1666911), stigmasterol, and campesterol (B1663852). researchgate.net These compounds are not only vital for the plant itself but also have nutritional implications for humans. wiley.com
Contextualization within Brassinosteroid Biosynthesis Pathways
Campest-4-en-3β-ol is a key intermediate in the biosynthesis of brassinosteroids (BRs), a class of polyhydroxylated steroid hormones that regulate a wide array of physiological processes in plants, including cell elongation, division, and differentiation. genome.jpnih.gov The biosynthesis of the most biologically active brassinosteroid, brassinolide (B613842), originates from the sterol campesterol. mpg.de
The conversion of campesterol to brassinolide involves a series of enzymatic reactions. A critical part of this pathway is the transformation of campesterol into campestanol (B1668247). This is not a single reaction but a sequence of steps. hmdb.ca In the plant Arabidopsis thaliana, this sequence has been identified as: Campesterol → Campest-4-en-3β-ol → Campest-4-en-3-one (B1243875) → 5α-Campestan-3-one → Campestanol. hmdb.canih.govresearchgate.net This sequence has also been observed in garden pea (Pisum sativum). nih.gov
The formation of Campest-4-en-3β-ol from campesterol is a crucial isomerization reaction. frontiersin.org Subsequently, Campest-4-en-3β-ol is converted to Campest-4-en-3-one by the enzyme 3-beta-hydroxysteroid dehydrogenase. hmdb.ca This ketone is then further metabolized in the brassinosteroid pathway. hmdb.ca
Hierarchical Position of Campest-4-en-3β-ol within Broader Sterol Metabolic Networks
Campest-4-en-3β-ol occupies a specific and transient position within the complex web of sterol metabolic networks. Its formation from campesterol marks a commitment to the brassinosteroid biosynthetic pathway. researchgate.net While campesterol itself is a major end-point sterol in many plants, its conversion to Campest-4-en-3β-ol channels it towards the production of these vital hormones. researchgate.net
Metabolic studies in various plant species, including the tea plant (Camellia sinensis), have shown that the levels of Campest-4-en-3β-ol and other brassinosteroid pathway intermediates can vary depending on the physiological state of the plant tissue. oup.com For instance, in one study, higher levels of Campest-4-en-3β-ol were found in green leaves compared to purple leaves, suggesting differential regulation of brassinosteroid biosynthesis. oup.com
The conversion of Campest-4-en-3β-ol to Campest-4-en-3-one is a pivotal step. hmdb.ca The subsequent reduction of Campest-4-en-3-one is catalyzed by the enzyme steroid 5α-reductase, encoded by the DET2 gene in Arabidopsis. nih.govwikipathways.org Mutations in this gene lead to characteristic dwarfism due to brassinosteroid deficiency, highlighting the essential nature of this metabolic sequence. nih.govwikipathways.org The short lifetime of intermediates like Campest-4-en-3β-ol in feeding experiments suggests a tightly regulated and efficient metabolic flux through this pathway. nih.gov
Interactive Data Table: Key Reactions in the Brassinosteroid Pathway Involving Campest-4-en-3β-ol
| Substrate | Product | Enzyme Family | Gene (in Arabidopsis) |
| Campesterol | Campest-4-en-3β-ol | Isomerase | Not specified |
| Campest-4-en-3β-ol | Campest-4-en-3-one | 3-beta-hydroxysteroid dehydrogenase | Not specified |
| Campest-4-en-3-one | 5α-Campestan-3-one | Steroid 5α-reductase | DET2 wikipathways.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H48O |
|---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h17-20,22-26,29H,7-16H2,1-6H3/t19-,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |
InChI Key |
CPQUIAPJXYFMHN-PODYLUTMSA-N |
Isomeric SMILES |
C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@]34C)O)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C |
Origin of Product |
United States |
Biosynthesis and Initial Enzymatic Transformations of Campest 4 En 3β Ol
Precursor Sterol Identification: Campesterol (B1663852)
Campest-4-en-3β-ol is synthesized from the precursor sterol, campesterol. Campesterol is a major C28 phytosterol found in the membranes of plant cells, where it contributes to regulating fluidity and permeability. oup.com It is a central molecule in sterol metabolism, not only serving a structural role but also acting as the primary substrate for the entire brassinosteroid biosynthetic pathway. tandfonline.comnih.gov
The production of campesterol itself is a multi-step process branching from the main phytosterol pathway, which begins with cycloartenol (B190886). wiley.com The biosynthesis of C28 and C29 sterols diverges, and the flow of metabolites towards either 24-methyl sterols, like campesterol, or 24-ethyl sterols, like sitosterol (B1666911), is a highly regulated step. oup.comwiley.com Key enzymes in this process are the sterol methyltransferases (SMTs). In Arabidopsis, SMT1 initiates the process by converting cycloartenol to 24-methylenecycloartenol. oup.comnih.gov The subsequent activity of SMT2 is a critical control point; it directs the pathway towards 24-ethyl sterols. wiley.com Therefore, the level of SMT2 activity inversely influences the amount of precursors available for campesterol synthesis, thereby controlling the ultimate ratio of campesterol to sitosterol. wiley.com The final step in the dedicated campesterol branch is the reduction of 24-methylenecholesterol, a reaction catalyzed by the enzyme DIMINUTO1/DWARF1 (DIM1/DWF1), a sterol side-chain reductase. frontiersin.org
Catalytic Conversion from Campesterol to Campest-4-en-3β-ol
The conversion of campesterol to Campest-4-en-3β-ol is the committed step that channels this sterol into the brassinosteroid biosynthetic pathway. nih.gov This transformation is the first in a sequence of reactions that ultimately yields campestanol (B1668247), a key downstream intermediate. nih.govresearchgate.net Metabolic studies in Arabidopsis and garden pea have established the biosynthetic sequence as: Campesterol → Campest-4-en-3β-ol → Campest-4-en-3-one (B1243875) → 5α-Campestan-3-one → Campestanol. nih.govresearchgate.netnih.gov
Role of Δ5-3-Ketosteroid Isomerase Activity (e.g., in Arabidopsis)
The enzymatic reaction responsible for converting campesterol into Campest-4-en-3β-ol involves the isomerization of the double bond from the Δ5 position (in the B-ring) to the Δ4 position. This activity is attributed to a class of enzymes known as Δ5-3-ketosteroid isomerases (KSI, EC 5.3.3.1). kegg.jp While the specific enzyme that catalyzes this reaction with campesterol as a substrate has not been fully isolated and characterized in Arabidopsis, its activity is confirmed through metabolic analysis of the brassinosteroid pathway. nih.govnih.govkegg.jp
In other plant species, the nature of this isomerase activity has been investigated more directly. For instance, in Digitalis lanata, an enzyme with Δ5-3-ketosteroid isomerase activity was purified and shown to be a distinct protein, separate from the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme with which it was previously thought to be associated. nih.gov Conversely, in some members of the Solanaceae family, a unique bifunctional enzyme has been identified that possesses both 3β-HSD and Δ5-3-ketosteroid isomerase activities on a single polypeptide. pnas.org This highlights the different evolutionary strategies plants have employed to carry out this crucial isomerization step.
Biochemical Characterization of Enzymatic Mechanism
The general mechanism of Δ5-3-ketosteroid isomerases is well-studied, particularly in bacterial models, and plant-based enzymes are believed to operate on similar principles. nih.govpnas.org The reaction is one of the fastest known enzymatic reactions, proceeding via an enolate intermediate. pnas.org
The catalytic process can be summarized as follows:
A general base residue in the enzyme's active site abstracts a proton from the C4 position of the steroid's A-ring.
This proton abstraction leads to the formation of a dienolate intermediate, where the negative charge is delocalized across the oxygen at C3 and the carbon at C6.
This unstable intermediate is stabilized by hydrogen bonds donated by acidic residues within the active site, such as tyrosine and aspartate.
The reaction is completed by the stereospecific reprotonation at the C6 position, which results in the migration of the double bond from the Δ5 to the Δ4 position, yielding the product. pnas.org
Studies on the purified Δ5-3-ketosteroid isomerase from Digitalis lanata revealed it to be a 17 kDa protein with properties similar to microbial KSIs, supporting the conservation of this mechanism across different biological kingdoms. nih.gov
Metabolic Fates and Downstream Conversions of Campest 4 En 3β Ol
Enzymatic Oxidation to Campest-4-en-3-one (B1243875)
A key step in the metabolism of campest-4-en-3β-ol is its oxidation to campest-4-en-3-one. hmdb.caresearchgate.net This reaction is a critical juncture, directing the flow of intermediates towards the production of essential brassinosteroids.
Function of 3β-Hydroxysteroid Dehydrogenase (3βHSD)/Δ5-Δ4 Isomerase
The conversion of campest-4-en-3β-ol to campest-4-en-3-one is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD). hmdb.cahmdb.ca This enzyme is part of a larger complex that also includes Δ5-Δ4 isomerase activity. In plants, this enzymatic step is crucial for the transformation of 3β-hydroxy-Δ5-steroids into their corresponding 3-oxo-Δ4-steroids. jst.go.jp While in mammals, 3βHSD and isomerase activities are often carried out by a single bifunctional protein, in plants, the specific enzymes and their mechanisms can vary. researchgate.net For instance, in some plant species, this conversion is catalyzed by a cytochrome P450 enzyme. jst.go.jp
Comparative Analysis of This Conversion Across Species
The enzymatic conversion of sterols via 3βHSD activity is a widespread process observed in bacteria, mammals, and plants. researchgate.net In mammals, 3βHSDs are well-characterized membrane-bound enzymes that require NAD+ as a cofactor. researchgate.net In contrast, the enzymes responsible for this conversion in plants can differ. For example, in Digitalis lanata, the 3βHSDs are soluble proteins that utilize NADP+. researchgate.net
Studies in Arabidopsis thaliana and garden pea (Pisum sativum) have confirmed the presence and importance of this metabolic step in the brassinosteroid biosynthetic pathway. researchgate.netnih.gov In pea, feeding experiments with labeled campesterol (B1663852) demonstrated its conversion to campestanol (B1668247) through campest-4-en-3β-ol and campest-4-en-3-one, highlighting the conservation of this pathway. nih.gov A mutant in pea, designated lk, which exhibits a dwarf phenotype, was found to have a defect in the conversion of campest-4-en-3-one to 5α-campestan-3-one, leading to an accumulation of campest-4-en-3β-ol and campest-4-en-3-one. nih.gov This provides strong evidence for the essential role of this conversion in normal plant development.
Intermediacy in Campestanol Biosynthesis
Campest-4-en-3β-ol is a key intermediate in the biosynthetic pathway leading to campestanol. hmdb.canih.gov The established sequence of reactions begins with campesterol, which is converted to campest-4-en-3β-ol. hmdb.canih.gov This is then oxidized to campest-4-en-3-one, which is subsequently reduced to 5α-campestan-3-one. hmdb.canih.gov Finally, 5α-campestan-3-one is converted to campestanol. hmdb.canih.gov This pathway has been demonstrated in Arabidopsis and pea. nih.gov The conversion of campest-4-en-3-one to 5α-campestan-3-one is catalyzed by the enzyme steroid 5α-reductase, encoded by the DET2 gene in Arabidopsis. nih.govnih.gov
Integration into Active Brassinosteroid Production Pathways
The metabolic products derived from campest-4-en-3β-ol are funneled into the main brassinosteroid biosynthetic pathways, ultimately leading to the production of the most biologically active brassinosteroids.
Subsequent Conversion to 5α-Campestan-3-one
Following its formation from campest-4-en-3β-ol, campest-4-en-3-one is converted to 5α-campestan-3-one. hmdb.canih.gov This reaction is a reduction of the double bond at the C4-C5 position and is a critical step in the pathway. nih.gov The enzyme responsible for this conversion is a steroid 5α-reductase. nih.govhmdb.ca In Arabidopsis, this enzyme is encoded by the DET2 gene. nih.govwikipathways.org Mutations in this gene lead to brassinosteroid deficiency and a characteristic dwarf phenotype. nih.gov
Progression towards Key Brassinosteroids (e.g., Castasterone (B119632), Brassinolide)
5α-Campestan-3-one is a precursor for the synthesis of campestanol, which then enters the late C-6 oxidation or early C-6 oxidation pathways to produce a variety of brassinosteroids. nih.govtandfonline.com These pathways involve a series of hydroxylation and oxidation reactions. nih.govtandfonline.com Ultimately, these pathways converge to produce castasterone, which is the immediate precursor of brassinolide (B613842), the most potent brassinosteroid. nih.govtandfonline.com The conversion of campestanol to castasterone and subsequently to brassinolide has been elucidated through metabolic studies using labeled intermediates in cell cultures of Catharanthus roseus and in Arabidopsis seedlings. nih.govtandfonline.com
Genetic and Molecular Regulation of Campest 4 En 3β Ol Metabolism
Identification and Functional Analysis of Steroid 5α-Reductase
Steroid 5α-reductase is a critical enzyme in the brassinosteroid biosynthetic pathway, responsible for the conversion of campest-4-en-3-one (B1243875) to 5α-campestan-3-one. This reaction is a pivotal step in the synthesis of campestanol (B1668247) from campesterol (B1663852). nih.gov The functional analysis of this enzyme and its corresponding genes in various plant species has provided significant insights into the genetic control of brassinosteroid synthesis.
Characterization of DET2 Gene in Arabidopsis
In the model plant Arabidopsis thaliana, the gene DEETIOLATED2 (DET2) encodes a steroid 5α-reductase. nih.govnih.gov This gene shares significant sequence identity with mammalian steroid 5α-reductases. nih.govpnas.org The DET2 protein catalyzes the reduction of the Δ4,5 double bond in various steroid substrates, a crucial reaction in the biosynthesis of brassinosteroids. pnas.orgnih.gov
Biochemical and genetic analyses have precisely defined the role of DET2. It acts on (24R)-24-methylcholest-4-en-3-one, converting it to (24R)-24-methyl-5α-cholestan-3-one, which is then further processed to form campestanol. nih.govnih.govresearchgate.net Mutants with a loss of DET2 function, known as det2 mutants, exhibit a range of developmental defects. nih.gov These mutants accumulate increased levels of (24R)-24-methylcholest-4-en-3-one and have significantly reduced levels of campestanol and other downstream brassinosteroids. nih.govscielo.br The phenotypic abnormalities of det2 mutants can be rescued by the external application of brassinolide (B613842), the end product of the pathway, confirming the specific role of DET2 in brassinosteroid biosynthesis. nih.govresearchgate.net
The DET2 enzyme, when expressed in human embryonic kidney 293 cells, is capable of reducing several mammalian steroid substrates, including testosterone, androstenedione, and progesterone, demonstrating a conserved catalytic function across kingdoms. pnas.org Furthermore, human steroid 5α-reductases can functionally substitute for DET2 in det2 mutant plants, restoring normal brassinosteroid synthesis. pnas.org
Homologous Genes and Orthologs (e.g., lk mutant in Pea)
The genetic control of steroid 5α-reductase activity is not limited to Arabidopsis. Homologous genes have been identified in other plant species, highlighting the conserved nature of this biosynthetic step. A notable example is the lk mutant in pea (Pisum sativum). nih.gov The lk mutant exhibits a dwarf phenotype due to a deficiency in brassinosteroids. nih.govnih.gov This deficiency is caused by a mutation in the pea gene PsDET2, which is homologous to the Arabidopsis DET2 gene. nih.gov The mutation in lk results in a truncated, non-functional PsDET2 protein. nih.gov
Metabolic analysis of the lk mutant reveals a blockage in the conversion of campest-4-en-3-one to 5α-campestan-3-one, the same step catalyzed by DET2 in Arabidopsis. nih.govnih.gov Consequently, lk mutants accumulate higher levels of campest-4-en-3β-ol and campest-4-en-3-one, while the level of 5α-campestan-3-one is reduced. nih.gov The application of brassinolide can restore the normal growth of the lk mutant, confirming its status as a brassinosteroid-deficient mutant. nih.gov The LK gene in pea shares 60% identity and 74% similarity with Arabidopsis DET2, underscoring the conservation of the steroid 5α-reductase gene in the plant kingdom. nih.gov Similar defects in steroid 5α-reductase have also been identified in the kbt mutant of Ipomoea nil (Japanese morning glory). nih.gov
Transcriptional and Post-Transcriptional Regulation of Key Enzymes
The biosynthesis of Campest-4-en-3β-ol and its downstream products is regulated at the transcriptional and post-transcriptional levels, ensuring that the production of brassinosteroids is finely tuned to meet the developmental needs of the plant. While specific regulatory mechanisms for the enzymes directly metabolizing Campest-4-en-3β-ol are part of a broader regulatory network, the expression of key biosynthetic genes is known to be influenced by various factors.
For instance, the expression of genes involved in brassinosteroid biosynthesis, such as CPD and DWF4, is subject to feedback regulation. High levels of brassinosteroids can downregulate the transcript levels of these genes. mdpi.com This feedback loop helps to maintain hormonal homeostasis. In soybean, the expression of GmDET2a and GmDET2b, homologs of AtDET2, is negatively regulated by epibrassinosteroid. mdpi.com
Furthermore, environmental cues and other phytohormones can modulate the expression of brassinosteroid biosynthetic genes. For example, light plays a significant role in regulating brassinosteroid-related gene expression. scielo.br The interplay between brassinosteroids and other hormones like auxins and gibberellins (B7789140) also involves transcriptional cross-talk, creating a complex regulatory network that controls plant growth and development. nih.govnih.gov While detailed studies on the specific transcriptional and post-transcriptional regulation of the enzymes acting directly on Campest-4-en-3β-ol are still emerging, it is clear that their activity is integrated into the larger framework of hormonal and environmental signaling pathways.
Mutational Analysis of Biosynthetic Genes Affecting Campest-4-en-3β-ol Levels
Mutational analysis of genes in the sterol and brassinosteroid biosynthetic pathways has been instrumental in elucidating the function of these pathways and understanding the consequences of their disruption. Mutations that affect the levels of Campest-4-en-3β-ol and other intermediates lead to distinct and often severe phenotypic changes.
Phenotypic Manifestations of Sterol Pathway Disruptions
Disruptions in the early steps of the sterol biosynthetic pathway, upstream of campesterol, can lead to severe developmental defects that are often not rescuable by the application of brassinosteroids. nih.gov This suggests that sterols have essential functions beyond being precursors for brassinosteroids, likely related to membrane structure and integrity. nih.govnih.gov
Mutants such as smt1 (sterol methyltransferase1), fk (fackel), and hyd1 (hydra1) exhibit defects in embryogenesis, cell division, and polarity. nih.govnih.govoup.com For example, the smt1 mutant shows altered sterol composition, leading to reduced polar auxin transport and mislocalization of PIN proteins, which are crucial for auxin efflux. nih.gov The fackel mutant, which has a defect in a sterol C-14 reductase, displays aberrant body organization and a dwarf phenotype. nih.gov Similarly, the hydra1 mutant, with a defect in a sterol C-8,7 isomerase, shows unregulated cell size and shape. nih.gov
In contrast, mutants affected in the later steps of the sterol pathway, specifically those leading to campesterol, such as dwf7/ste1, dwf5, and dwf1/dim, exhibit phenotypes that are more characteristic of brassinosteroid deficiency and can often be rescued by brassinolide application. nih.gov These mutants display dwarfism, with small, dark-green, rounded leaves. researchgate.netmdpi.com
Interconnections with Brassinosteroid Deficiency Syndromes
Mutations in genes directly involved in the conversion of campesterol to brassinosteroids, including the steps involving Campest-4-en-3β-ol, lead to classic brassinosteroid deficiency syndromes. The det2 mutant in Arabidopsis is a prime example. nih.govscielo.br As previously discussed, det2 mutants are characterized by a dwarf stature, dark-green and rounded leaves, reduced cell expansion, and de-etiolation in the dark. nih.govuniprot.org These phenotypes are a direct consequence of the block in the brassinosteroid biosynthetic pathway, leading to a lack of the active hormone.
The lk mutant in pea exhibits a similar dwarf phenotype that is rescued by brassinolide application, confirming its status as a brassinosteroid-deficient mutant due to a defect in the orthologous DET2 gene. nih.govusp.br The analysis of these mutants has been crucial in establishing the physiological roles of brassinosteroids in processes such as cell elongation, vascular differentiation, and fertility. nih.govnih.gov The consistent phenotypes observed across different species with mutations in homologous genes underscore the fundamental importance of the brassinosteroid biosynthetic pathway, and by extension the metabolism of Campest-4-en-3β-ol, for normal plant growth and development. nih.gov
Biological Roles and Physiological Significance of Campest 4 En 3β Ol in Organisms
Contribution to Brassinosteroid Signaling Networks
Campest-4-en-3β-ol is an integral component of the brassinosteroid biosynthetic pathway. genome.jpmpg.de Brassinosteroids are a class of plant steroid hormones that are essential for regulating a wide array of physiological processes, from cell elongation and division to reproductive development. mpg.defrontiersin.org The biosynthesis of the most active brassinosteroid, brassinolide (B613842), begins with the phytosterol campesterol (B1663852). mpg.denih.gov
The conversion of campesterol to campestanol (B1668247) occurs through a series of enzymatic reactions, with campest-4-en-3β-ol serving as a crucial intermediate. nih.govresearchgate.net Specifically, campesterol is first converted to campest-4-en-3-one (B1243875), which is then reduced to form campest-4-en-3β-ol. This is followed by the conversion to 5α-campestan-3-one and finally to campestanol. nih.gov The significance of this pathway is underscored by studies on mutants deficient in these steps. For instance, the lk mutant of pea, which has a defect in the conversion of campest-4-en-3-one to 5α-campestan-3-one, exhibits a dwarf phenotype due to brassinosteroid deficiency. nih.gov This mutant accumulates higher levels of campest-4-en-3β-ol and campest-4-en-3-one, demonstrating the metabolic block and the importance of the subsequent steps for normal plant growth. nih.gov
Influence on Plant Growth and Development (indirect, through BRs)
The influence of campest-4-en-3β-ol on plant growth and development is primarily indirect, mediated through its role as a precursor to active brassinosteroids. genome.jpfrontiersin.org Brassinosteroids are known to regulate a multitude of developmental processes, and the availability of campest-4-en-3β-ol is a prerequisite for their synthesis. genome.jpmpg.de
Modulatory Effects on Stem Elongation
Brassinosteroids are well-established promoters of stem elongation. nih.gov The dwarf phenotype of brassinosteroid-deficient mutants, such as the pea lk mutant, is a classic indicator of the role of this hormone class in regulating plant stature. nih.gov Since campest-4-en-3β-ol is a necessary intermediate in the production of these hormones, its presence and metabolism are critical for normal stem growth. nih.gov The accumulation of campest-4-en-3β-ol in the lk mutant, which fails to elongate properly, further supports the indirect but essential role of this compound in stem elongation via its conversion to active brassinosteroids. nih.gov
Regulation of Root System Architecture
Brassinosteroids also play a complex role in regulating root system architecture. frontiersin.orgnih.gov Research has shown that the application of a vegetal biopolymer-based biostimulant to melon plants promoted root growth and triggered an accumulation of brassinosteroids, including campest-4-en-3β-ol. frontiersin.org This suggests a link between the availability of brassinosteroid precursors and the modulation of root development. The study highlighted that the root metabolic profile was significantly altered, with brassinosteroids appearing to play a central role in the observed changes in root growth. frontiersin.org The up-accumulation of campest-4-en-3β-ol in response to the biostimulant points to its involvement in the signaling cascade that ultimately influences root morphology. frontiersin.org
Developmental Transitions and Morphogenesis
Brassinosteroids are involved in various developmental transitions and morphogenetic processes throughout the plant life cycle. nih.gov These include embryo morphogenesis, vascular differentiation, and the transition from vegetative to reproductive growth. The proper synthesis of brassinosteroids, which depends on the metabolic flux through intermediates like campest-4-en-3β-ol, is crucial for these processes to occur correctly. nih.gov Disruptions in the brassinosteroid biosynthetic pathway, as seen in various mutants, often lead to severe developmental defects, underscoring the importance of maintaining a steady supply of these hormones. mpg.denih.gov
Interplay with Other Plant Hormone Pathways (e.g., auxin signaling)
The physiological effects of brassinosteroids are often intertwined with other plant hormone pathways, most notably auxin signaling. nih.govbiorxiv.org There is evidence of a complex interaction between brassinosteroids and auxin in regulating plant development. nih.gov For instance, some of the developmental defects in brassinosteroid-deficient mutants can be partially rescued by the application of auxin, suggesting a degree of functional overlap or synergy. nih.gov The regulation of root development by brassinosteroids has been shown to involve the phosphorylation and regulation of auxin response factors. biorxiv.org Given that campest-4-en-3β-ol is a key precursor for brassinosteroids, its metabolism indirectly influences these hormonal crosstalks that are vital for coordinated plant growth and response to environmental cues. frontiersin.orgnih.gov
Presence in Metabolic Profiles of Diverse Plant Species under Varying Conditions
Campest-4-en-3β-ol has been identified in the metabolic profiles of a variety of plant species, often in studies investigating responses to different environmental conditions or developmental stages. frontiersin.orgnih.govnih.gov Its presence and concentration can fluctuate depending on the plant's physiological state.
In a study on melon plants, the application of a biostimulant led to an increase in campest-4-en-3β-ol levels in the roots, which was correlated with enhanced root growth. frontiersin.org This indicates that its synthesis can be modulated by external stimuli. In pea seedlings, the lk mutant, which is deficient in a later step of the brassinosteroid pathway, showed elevated levels of campest-4-en-3β-ol compared to wild-type plants. nih.gov
Metabolomic analysis of two purple-leaf tea plant cultivars revealed that campest-4-en-3β-ol, along with other brassinosteroid pathway intermediates, exhibited higher levels in green leaves compared to purple leaves. nih.gov This suggests a potential link between brassinosteroid metabolism and pigment accumulation or developmental changes associated with leaf color. Furthermore, studies on Arabidopsis thaliana have extensively mapped the brassinosteroid biosynthetic pathway, confirming the role of campest-4-en-3β-ol as an intermediate. mpg.dewikipathways.org In thyme, metabolomic profiling under drought stress revealed significant changes in various metabolites, including those related to hormone activity, although specific data for campest-4-en-3β-ol was not detailed in the abstract. bham.ac.uk
The following table summarizes the findings from various studies where Campest-4-en-3β-ol was detected:
| Plant Species | Tissue/Condition | Observation | Reference |
| Melon (Cucumis melo) | Roots treated with biostimulant | Up-accumulated | frontiersin.org |
| Pea (Pisum sativum) | Shoots of lk mutant | Higher levels compared to wild-type | nih.gov |
| Tea Plant (Camellia sinensis) | Green leaves of 'ZX' cultivar | Higher levels compared to purple leaves | nih.gov |
| Arabidopsis thaliana | General | Identified as a brassinosteroid biosynthesis intermediate | mpg.dewikipathways.org |
Advanced Analytical Methodologies for the Study of Campest 4 En 3β Ol
Comprehensive Sterol Extraction and Sample Preparation Protocols
The initial and most critical stage in the analysis of campest-4-en-3β-ol is the meticulous extraction and preparation of the sample. The primary objective is to isolate the sterol fraction from the bulk of the matrix, which can include lipids, proteins, and carbohydrates, and to convert any conjugated or esterified forms of the sterol into their free form for analysis. aocs.org
A common and traditional method for extracting sterols from biological materials, especially those with high lipid content like vegetable oils, is saponification . lu.lv This process involves alkaline hydrolysis, typically using an alcoholic solution of potassium hydroxide, which breaks down triglycerides into fatty acid salts and glycerol, while the unsaponifiable fraction, containing sterols like campest-4-en-3β-ol, can then be extracted with an organic solvent. aocs.orglu.lv For samples where sterols might be trapped within a carbohydrate matrix, such as in cereal products, an initial acid hydrolysis step may be required to break glycosidic bonds before saponification. aocs.org
Modern extraction techniques offer more efficient and environmentally friendly alternatives to conventional methods. These include:
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, accelerating the extraction process.
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, often carbon dioxide, as the extraction solvent, offering high selectivity and reduced use of organic solvents. researchgate.net
Enzyme-Assisted Extraction (EAE): Involves the use of specific enzymes to break down the cell matrix and release the target compounds. researchgate.net
Following extraction, Solid-Phase Extraction (SPE) is frequently employed for sample cleanup and fractionation. lu.lvnih.gov SPE cartridges, such as those with C18 reversed-phase or hydrophilic-lipophilic balanced (HLB) polymeric sorbents, can effectively separate sterols from other lipids and remove interfering substances. nih.gov For instance, a two-step SPE procedure can be used to first separate cholesterol from other oxysterols and then to remove excess derivatization reagents. nih.gov
Another technique, Supported Liquid Extraction (SLE) , offers an alternative to traditional liquid-liquid extraction (LLE) and is particularly suitable for hydrophobic compounds like sterols. biotage.com In SLE, the aqueous sample is absorbed onto an inert support, and the analytes are then eluted with an immiscible organic solvent, avoiding the formation of emulsions and often leading to higher analyte recoveries. biotage.com
Prior to chromatographic analysis, especially by Gas Chromatography (GC), a derivatization step is usually necessary to increase the volatility and thermal stability of the sterols. The most common method is silylation , which converts the hydroxyl group of the sterol into a trimethylsilyl (B98337) (TMS) ether using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). washington.edu
Internal standards are crucial for accurate quantification and are typically added to the sample before the extraction process to account for any losses during sample preparation. aocs.org Commonly used internal standards for sterol analysis include 5α-cholestane, dihydrocholesterol, epicoprostanol, and betulin. aocs.org
| Extraction/Purification Technique | Principle | Primary Application in Sterol Analysis |
| Saponification | Alkaline hydrolysis of ester linkages. aocs.orglu.lv | Liberation of free sterols from steryl esters and removal of fatty acids. aocs.org |
| Acid Hydrolysis | Cleavage of glycosidic bonds. aocs.org | Release of sterols from steryl glycosides, often used for cereal samples. aocs.org |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance extraction efficiency. researchgate.net | Rapid extraction of sterols from plant and other solid matrices. researchgate.net |
| Microwave-Assisted Extraction (MAE) | Microwave energy for rapid heating of the sample and solvent. researchgate.net | Accelerated extraction of sterols. researchgate.net |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2) as the solvent. researchgate.net | Green and selective extraction of sterols. researchgate.net |
| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid phase. lu.lvnih.gov | Sample cleanup, fractionation, and removal of interferences. nih.gov |
| Supported Liquid Extraction (SLE) | Partitioning of analytes from an aqueous sample absorbed on a solid support into an immiscible organic solvent. biotage.com | Extraction and cleanup of sterols from aqueous samples, avoiding emulsion formation. biotage.com |
High-Resolution Chromatographic Separation Techniques
Chromatography is the cornerstone for separating complex mixtures of sterols, allowing for the isolation of individual compounds like campest-4-en-3β-ol from structurally similar molecules. Both gas and liquid chromatography are extensively used in sterol analysis.
Gas Chromatography (GC) for Sterol Profiling
Gas chromatography is a powerful and widely used technique for the profiling of sterols due to its high resolution and sensitivity. aocs.orglu.lv After derivatization to their volatile TMS ethers, sterols are separated based on their boiling points and interactions with the stationary phase of the GC column. washington.edu
A typical GC system for sterol analysis employs a capillary column, such as a HP-5MS (30 m × 0.25 mm × 0.25 μm), which provides excellent separation of various sterols. frontiersin.org The oven temperature is programmed to ramp up gradually, for instance, from an initial temperature of 60°C to a final temperature of 315°C, to ensure the sequential elution of different sterols. frontiersin.org
The retention time of a specific sterol is a key parameter for its identification. However, due to the structural similarity of many sterols, co-elution can be a challenge. researchgate.net To enhance the reliability of identification, retention indices are often used. A novel referencing system using a series of saturated fatty acid pyrrolidides (FAPs) as internal standards has been developed to determine the retention indices of sterols with high precision. nih.gov
Liquid Chromatography (LC) in Sterol Metabolomics
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), offers a complementary approach to GC for sterol analysis. frontiersin.orgnih.gov LC is especially advantageous for analyzing less volatile or thermally labile sterols and their conjugates without the need for derivatization.
A three-step procedure involving gravity-flow silicic acid chromatography followed by two different HPLC steps has been developed for the detailed separation of complex sterol mixtures. nih.gov The first step provides a rough separation into classes of compounds. Subsequent steps using reversed-phase (e.g., µBondapak-C18) and normal-phase (e.g., µPorasil) HPLC columns allow for the resolution of individual sterol intermediates. nih.gov
In metabolomics studies, UHPLC coupled to a high-resolution mass spectrometer is a powerful tool for the comprehensive analysis of sterols. frontiersin.org For example, a UHPLC system with a Zorbax column can be used to separate sterols prior to their detection by a Quadrupole-Time-of-Flight (QTOF) mass spectrometer. frontiersin.org This approach has been successfully used to identify campest-4-en-3β-ol in plant extracts. frontiersin.org
| Chromatographic Technique | Typical Column | Key Parameters | Application for Campest-4-en-3β-ol |
| Gas Chromatography (GC) | HP-5MS Capillary Column frontiersin.org | Temperature programming, carrier gas flow rate, derivatization (silylation). washington.edufrontiersin.org | Profiling and quantification of total and individual sterols, including campest-4-en-3β-ol, in its derivatized form. aocs.org |
| High-Performance Liquid Chromatography (HPLC) | µBondapak-C18 (Reversed-Phase), µPorasil (Normal-Phase) nih.gov | Isocratic or gradient elution, solvent composition, flow rate. nih.gov | Separation of underivatized sterol intermediates, including campest-4-en-3β-ol, from complex mixtures. nih.gov |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Agilent Zorbax frontiersin.org | Smaller particle size columns for higher resolution and faster analysis. | High-throughput sterol metabolomics, enabling the identification and relative quantification of campest-4-en-3β-ol in biological samples. frontiersin.org |
Mass Spectrometry-Based Identification and Quantification
Mass spectrometry (MS) is the definitive technique for the identification and quantification of sterols, providing structural information and high sensitivity. When coupled with a chromatographic separation method (GC-MS or LC-MS), it becomes a highly specific analytical tool.
Gas Chromatography-Selected Ion Monitoring (GC-SIM) for Isotopic Tracing
Gas Chromatography-Selected Ion Monitoring (GC-SIM) is a highly sensitive and selective MS technique used for quantifying specific compounds and for isotopic tracing studies. Instead of scanning the entire mass spectrum, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the analyte of interest. This significantly increases the signal-to-noise ratio, allowing for the detection of trace amounts of compounds.
In the context of campest-4-en-3β-ol and its metabolic pathways, GC-SIM is invaluable for stable isotope labeling experiments. For instance, in studies of brassinosteroid biosynthesis in pea mutants, deuterium-labeled precursors like [²H₆]campesterol were fed to the plants. nih.gov The metabolites, including [²H₆]campest-4-en-3β-ol and [²H₆]campest-4-en-3-one, were then analyzed by GC-SIM. nih.gov By monitoring the mass-to-charge ratios of the characteristic ions of both the labeled and unlabeled compounds, researchers can trace the metabolic fate of the precursor and identify enzymatic defects in mutant plants. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation
While GC-SIM is excellent for quantification, full-scan Gas Chromatography-Mass Spectrometry (GC-MS) is essential for the structural confirmation of unknown or tentatively identified compounds. In full-scan mode, the mass spectrometer records the entire mass spectrum of the eluting compounds, providing a fragmentation pattern or "mass fingerprint."
The mass spectrum of the trimethylsilyl (TMS) ether of a sterol contains a wealth of structural information. The molecular ion (M⁺) provides the molecular weight of the derivatized compound. nih.gov The fragmentation pattern, which results from the cleavage of specific bonds within the molecule upon electron ionization, gives clues about the structure of the sterol nucleus and the side chain. nih.govresearchgate.net For example, the mass spectrum of silylated campest-4-en-3-one (B1243875), a related compound, shows characteristic peaks that can be used for its identification. foodb.ca
By comparing the obtained mass spectrum with libraries of known sterol spectra (e.g., NIST Mass Spectrometry Data Center) or with the spectra of authentic standards, the structure of a compound like campest-4-en-3β-ol can be confidently confirmed. nih.gov In a study on brassinosteroid biosynthesis, GC-MS analysis was used to identify campest-4-en-3β-ol and campest-4-en-3-one in wild-type and mutant seedlings, providing crucial evidence for a defect in the metabolic pathway. nih.gov
| MS Technique | Principle | Primary Use for Campest-4-en-3β-ol | Key Findings/Applications |
| GC-SIM | Monitoring of specific, characteristic ions of the target analyte. | Quantification and isotopic tracing of campest-4-en-3β-ol and its metabolites. | Used to demonstrate the accumulation of campest-4-en-3β-ol in a pea mutant defective in steroid 5α-reductase. nih.gov |
| GC-MS (Full Scan) | Acquisition of the complete mass spectrum of eluting compounds. | Structural confirmation of campest-4-en-3β-ol by comparing its fragmentation pattern with reference spectra. frontiersin.orgnih.gov | Confirmed the identity of campest-4-en-3β-ol as an intermediate in brassinosteroid biosynthesis. nih.gov |
High-Resolution Mass Spectrometry for Metabolite Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of metabolites, offering high accuracy and sensitivity. oup.com When coupled with liquid chromatography (LC-HRMS), it allows for the separation and identification of complex mixtures from biological samples. nih.gov For a compound like Campest-4-en-3β-ol, HRMS provides precise mass measurements of the parent molecule and its metabolites, typically with a mass accuracy of less than 5 ppm. This precision is crucial for determining the elemental composition of an unknown metabolite, thereby distinguishing it from other compounds with similar nominal masses.
The process involves ionizing the analyte, for instance through heated electrospray ionization (HESI), and then measuring the mass-to-charge ratio (m/z) of the resulting ions in a high-resolution mass analyzer like a Quadrupole Time-of-Flight (QTOF) or Orbitrap. oup.com The fragmentation pattern of the parent ion, obtained through tandem mass spectrometry (MS/MS), provides further structural information, helping to identify the sites of metabolic modification such as hydroxylation, oxidation, or glycosylation. nih.gov For example, the oxidation of Campest-4-en-3β-ol at the C-3 position would yield Campest-4-en-3-one, a change readily detectable by the corresponding mass shift in the HRMS spectrum. nih.gov
Putative identification of metabolites is achieved by comparing their accurate mass and fragmentation spectra against spectral databases and the known fragmentation patterns of reference compounds. oup.com
Table 1: Predicted HRMS Data for Campest-4-en-3β-ol Adducts
This table presents the predicted mass-to-charge ratios (m/z) and collision cross-section (CCS) values for various adducts of Campest-4-en-3β-ol, which are critical for its identification in HRMS-based metabolomics studies. uni.lu
| Adduct Type | Predicted m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 401.37778 | 209.4 |
| [M+Na]⁺ | 423.35972 | 209.7 |
| [M+K]⁺ | 439.33366 | 203.5 |
| [M+NH₄]⁺ | 418.40432 | 228.2 |
| [M+H-H₂O]⁺ | 383.36776 | 202.9 |
| [M-H]⁻ | 399.36322 | 210.5 |
| [M+HCOO]⁻ | 445.36870 | 212.2 |
Application of Isotopic Labeling in Metabolic Flux Analysis (e.g., Deuterium (B1214612) Labeling)
Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. Metabolic Flux Analysis (MFA) utilizes stable isotope tracers to quantitatively study the rates of metabolic reactions. nih.gov In the context of phytosterol metabolism, deuterium (²H), a stable isotope of hydrogen, is often employed.
In a typical experiment, a deuterium-labeled version of a sterol, such as campesterol (B1663852), is administered to a biological system (e.g., cell culture, animal model, or human subject). nih.govki.se The labeled compound and its downstream metabolites are then tracked and quantified using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS). pnas.org The incorporation of deuterium results in a predictable increase in the mass of the molecule, allowing it to be distinguished from its endogenous, unlabeled counterparts.
This approach has been used to determine the absorption rates of different dietary sterols, including campesterol, and to investigate their subsequent metabolic conversions. nih.gov For instance, studies using deuterium-labeled campesterol have helped elucidate its flux across the blood-brain barrier and its biosynthetic origins in plants. ki.sepnas.org By analyzing the labeling patterns in product molecules, researchers can infer the activity of specific metabolic pathways. nih.gov For example, the number of deuterium atoms retained at specific positions in the sterol core can differentiate between biosynthetic routes, such as the cycloartenol (B190886) versus lanosterol (B1674476) pathways in plants. pnas.org
Table 2: Research Findings from Deuterium Labeling Studies of Phytosterols (B1254722)
This table summarizes key findings from studies that utilized deuterium-labeled phytosterols to investigate their metabolic flux and absorption.
| Study Focus | Labeled Compound(s) | Key Findings | Reference(s) |
| Sterol Absorption in Phytosterolemia | Deuterium-labeled cholesterol, campesterol, sitosterol (B1666911) | Patients with phytosterolemia exhibit a generally increased absorption of various sterols. Campesterol absorption was significantly higher in patients (24%) compared to healthy volunteers (16%). | nih.govresearchgate.net |
| Phytosterol Biosynthesis in Arabidopsis | [6-¹³C²H₃]mevalonate | Elucidated that phytosterols like sitosterol are primarily biosynthesized via the cycloartenol pathway, evidenced by the retention of two deuterium labels at the C-19 position. | pnas.org |
| Plant Sterol Flux Across Blood-Brain Barrier | Deuterium-labeled campesterol and sitosterol | Demonstrated a time-dependent accumulation of plant sterols in the brain. Campesterol was found to cross the barrier more effectively than sitosterol. | ki.se |
| Steroidal Glycoalkaloid (SGA) Precursors | D₅-, D₆-, and D₇-cholesterol | Confirmed that cholesterol, not other phytosterols like sitosterol, is the direct precursor for SGA biosynthesis in potatoes, with both the ring and side chain being incorporated. | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural and stereochemical elucidation of organic molecules like Campest-4-en-3β-ol. indianastate.edu It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. researchgate.net
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information. The ¹H NMR spectrum reveals the chemical environment of each proton, its multiplicity (splitting pattern) indicates the number of neighboring protons, and the integration gives the relative number of protons. The ¹³C NMR spectrum shows the number of chemically distinct carbon atoms in the molecule.
For complex structures like sterols, two-dimensional (2D) NMR experiments are essential. researchgate.net
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, helping to piece together adjacent fragments of the molecule. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms with their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the steroid rings. researchgate.net
By combining these NMR techniques, researchers can unambiguously assign all proton and carbon signals and confirm the precise three-dimensional structure and stereochemistry of Campest-4-en-3β-ol. researchgate.netnih.gov
Table 3: Representative ¹³C and ¹H NMR Data for a Campest-4-en-3-one Skeleton
The data below, for the closely related Campest-4-en-3-one, illustrates the type of information obtained from NMR spectroscopy for structural assignment. The chemical shifts (δ) are given in parts per million (ppm). nih.govsemanticscholar.org
| Carbon Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |
| 1 | 35.7 | 1.55-1.65 (m) |
| 2 | 33.9 | 2.25-2.35 (m) |
| 3 | 199.6 | - |
| 4 | 123.8 | 5.72 (s) |
| 5 | 171.7 | - |
| 6 | 32.9 | 2.40-2.50 (m) |
| 10 | 35.6 | - |
| 13 | 42.4 | - |
| 17 | 56.1 | 0.95 (m) |
| 18 | 12.1 | 0.72 (s) |
| 19 | 17.4 | 1.18 (s) |
| 21 | 18.7 | 0.91 (d) |
| 24 | 39.1 | 1.35 (m) |
| 28 | 15.4 | 0.78 (d) |
Biotechnological and Ecological Research Applications
Modulation of Plant Sterol Biosynthesis for Agricultural Advancement
The manipulation of the plant sterol biosynthetic pathway, in which campest-4-en-3beta-ol is a component, presents a powerful tool for agricultural improvement. By altering the levels of specific sterols, researchers can influence plant growth, development, and resilience.
Genetic engineering offers precise methods to modify the sterol composition of plants, thereby affecting the downstream production of critical compounds like brassinosteroids. This compound is formed from its precursor, campesterol (B1663852), in a pathway leading to campestanol (B1668247). nih.govresearchgate.net Therefore, strategies often target genes involved in the synthesis and conversion of campesterol.
Metabolic engineering has also been successfully applied to microorganisms. In one notable example, the oleaginous yeast Yarrowia lipolytica was engineered to produce campesterol by modifying its native ergosterol (B1671047) synthesis pathway. This was achieved by disrupting the C-22 desaturase gene (erg5) and introducing a 7-dehydrocholesterol (B119134) reductase gene (dhcr7). researchgate.net Such microbial production systems offer a promising platform for the large-scale synthesis of specific phytosterols (B1254722).
Below is a table summarizing key genetic engineering strategies that influence the sterol profile related to this compound's pathway.
| Gene/Enzyme | Strategy | Organism | Outcome on Sterol Profile | Reference(s) |
| SMT2;1 (Sterol Methyltransferase) | Overexpression | Arabidopsis thaliana | Decreased campesterol, increased sitosterol (B1666911). | nih.gov |
| SMT2;1 (Sterol Methyltransferase) | Co-suppression | Arabidopsis thaliana | Increased campesterol, depleted sitosterol. | nih.gov |
| HMGR (HMG-CoA Reductase) | Overexpression | Tobacco (Nicotiana tabacum) | 2.4-fold increase in total seed sterols. | annualreviews.org |
| CYP710A2 (Sterol C-22 Desaturase) | Overexpression | Arabidopsis thaliana | Increased brassicasterol/crinosterol, decreased campesterol/24-epi-campesterol. | portlandpress.com |
| erg5 (C-22 Desaturase) | Disruption (knockout) | Yarrowia lipolytica (yeast) | Blocked ergosterol synthesis, enabling campesterol production. | researchgate.net |
| dhcr7 (7-dehydrocholesterol reductase) | Heterologous Expression | Yarrowia lipolytica (yeast) | Converted ergosterol pathway intermediate to a campesterol precursor. | researchgate.net |
| DET2 (Steroid 5α-Reductase) | Mutation (lk mutant) | Pea (Pisum sativum) | Reduced campestanol; accumulation of upstream intermediates like campest-4-en-3-one (B1243875). | nih.gov |
The modulation of sterol profiles has a significant, albeit often indirect, impact on crop yield and resilience, primarily through its effect on the biosynthesis of brassinosteroids (BRs). BRs are a class of plant hormones essential for a wide array of physiological processes, including cell elongation, fruit development, and stress responses. nih.gov Since this compound is an intermediate in BR biosynthesis, altering its availability can influence these crucial crop traits. genome.jpnih.gov
Research has demonstrated that genetic mutations affecting the BR pathway often result in characteristic phenotypes like dwarfism. For example, the lk mutant of pea, which has a defect in the steroid 5α-reductase enzyme that acts on a downstream product of this compound, exhibits a dwarf phenotype. nih.govresearchgate.net This stunted growth can be reversed by the external application of brassinolide (B613842), the most active BR, confirming that the phenotype is due to BR deficiency. nih.gov
Conversely, enhancing BR levels or signaling can improve agricultural performance. The exogenous application of BRs has been shown to boost yield and quality in numerous horticultural crops, including tomato, grape, and bitter melon. nih.gov These treatments can enhance fruit set, promote root growth, and, critically, increase plant resilience to a variety of abiotic stresses such as drought, salinity, and extreme temperatures. nih.govresearchgate.net Therefore, by engineering the sterol pathway to optimize the flux towards this compound and subsequent BRs, it is possible to develop crops that are more productive and better equipped to handle challenging environmental conditions. nih.gov
Genetic Engineering Strategies to Alter Sterol Profiles
Investigation of Natural Occurrence in Various Plant Species
This compound has been identified as a naturally occurring intermediate in the biosynthetic pathway that converts campesterol to campestanol. nih.govresearchgate.net This pathway is a fundamental part of brassinosteroid synthesis in plants. genome.jp While direct quantification of this compound across a wide range of species is not extensively documented, its presence is inferred in plants that produce campestanol and brassinosteroids.
The pathway has been specifically demonstrated in model organisms like Arabidopsis thaliana and in crops such as garden pea (Pisum sativum). nih.govresearchgate.net In pea shoots, analysis of a BR-deficient mutant showed elevated levels of this compound and its immediate product, campest-4-en-3-one, compared to wild-type plants, confirming its role as an in-vivo intermediate. nih.gov
The precursor to this compound, campesterol, is ubiquitous in the plant kingdom. Its presence in numerous edible plants suggests that the machinery to produce this compound is also widespread. wikipedia.org
The following table lists several plant species where this compound or its direct precursor, campesterol, have been reported.
| Species | Common Name | Compound Reported | Plant Part/Context | Reference(s) |
| Arabidopsis thaliana | Thale Cress | This compound | General biosynthesis studies. | nih.govresearchgate.netnih.gov |
| Pisum sativum | Garden Pea | This compound | Shoots. | nih.govresearchgate.net |
| Brassica napus | Canola/Rapeseed | Campesterol | Oil. | wikipedia.org |
| Zea mays | Corn | Campesterol | Oil. | wikipedia.org |
| Musa sp. | Banana | Campesterol | Edible portion. | wikipedia.org |
| Solanum lycopersicum | Tomato | Campesterol | General sterol profile. | frontiersin.org |
| Cucumis sativus | Cucumber | Campesterol | Edible portion. | wikipedia.org |
| Avena sativa | Oat | Campesterol | Edible portion. | wikipedia.org |
| Cyclotella sp. | - | Campesterol | Algal cells. | plos.org |
| Acanthus ilicifolius | Holly-leaved Acanthus | Campesterol | General occurrence. | nih.gov |
| Solanum nigrum | Black Nightshade | Steroidal compounds (general) | Whole plant. | nih.gov |
Research into Microorganismal Interactions with Sterol Metabolism (e.g., gut microbiota, fungi if relevant to biosynthesis)
The interaction between microorganisms and sterol metabolism is a field of growing interest, with implications for both biotechnology and health. While research directly on this compound metabolism by microbes is limited, studies on closely related sterols and biosynthetic pathways in fungi and bacteria provide significant insights.
Fungi, particularly the oleaginous yeast Yarrowia lipolytica, have been successfully engineered to produce campesterol, the precursor to this compound. researchgate.net This demonstrates that microbial systems possess the fundamental metabolic pathways (the isoprenoid and ergosterol pathways) that can be redirected to synthesize plant sterols. researchgate.net This capability makes yeast a powerful cell factory for producing high-value phytosterols.
In the context of gut health, research on the human microbiome has revealed that gut bacteria actively metabolize dietary sterols. A well-documented example is the conversion of cholesterol to cholest-4-en-3-one and subsequently to coprostanol by gut microbes. mdpi.commdpi.com This process is analogous to the plant pathway where campesterol is converted to campest-4-en-3-one (via this compound) and then to campestanol. nih.govhmdb.ca Bacteria from genera such as Eubacterium and Bacteroides have been implicated in this type of sterol reduction. mdpi.com The presence of "campest-4-en-3β-ol" within the GutCyc database, a collection of metabolic models for the human gut microbiome, suggests its potential role or presence in these complex microbial ecosystems. biorxiv.org These parallels highlight the conserved nature of sterol-modifying enzymes across different biological kingdoms and suggest that gut microbiota could potentially metabolize plant-derived this compound or its precursors.
| Microorganism/System | Sterol(s) Involved | Metabolic Activity/Interaction | Reference(s) |
| Yarrowia lipolytica | Campesterol, Ergosterol | Engineered to produce campesterol by modifying the ergosterol pathway. | researchgate.net |
| Human Gut Microbiota (general) | Cholesterol, Cholest-4-en-3-one | Reduction of cholesterol to coprostanol via cholest-4-en-3-one intermediate. | mdpi.commdpi.com |
| Eubacterium sp. | Cholesterol | Implicated in the reduction of cholesterol to coprostanol. | mdpi.com |
| GutCyc Metabolic Model | Campest-4-en-3β-ol | Listed as a compound within human gut microbiome metabolic models. | biorxiv.org |
Emerging Research Avenues and Future Directions in Campest 4 En 3β Ol Studies
Systems Biology and Omics Integration (Sterolomics, Metabolomics, Proteomics)
The application of systems biology and "omics" technologies is revolutionizing our understanding of Campest-4-en-3β-ol's role within the complex cellular machinery. Sterolomics, the large-scale study of sterols and their metabolites, combined with metabolomics and proteomics, allows for a comprehensive view of the metabolic landscape in which Campest-4-en-3β-ol functions.
Metabolomic analyses have successfully identified and quantified Campest-4-en-3β-ol in various plant tissues, providing insights into its flux through the brassinosteroid biosynthetic pathway. For instance, studies in melon have demonstrated that the application of biostimulants can lead to an upregulation of brassinosteroids, with Campest-4-en-3β-ol being a significant compound identified through UHPLC-ESI/QTOF-MS-based metabolomics. frontiersin.org Similarly, in purple-leaf tea plants (Camellia sinensis L.), metabolomic profiling revealed variations in the levels of Campest-4-en-3β-ol and other brassinosteroid pathway intermediates, suggesting a link between steroid biosynthesis and leaf color change. oup.com
Elucidation of Regulatory Networks Beyond Direct Biosynthetic Enzymes
While the direct enzymatic steps leading to and from Campest-4-en-3β-ol are relatively well-characterized, the broader regulatory networks that control its homeostasis are still being uncovered. Research is moving beyond the study of individual biosynthetic enzymes to investigate the complex interplay of transcription factors, signaling molecules, and environmental cues that govern the flux through the sterol pathway.
The conversion of campesterol (B1663852) to campestanol (B1668247), which involves Campest-4-en-3β-ol as an intermediate, is a critical regulatory point in brassinosteroid biosynthesis. researchgate.netresearchgate.net In Arabidopsis, this conversion proceeds through the sequential formation of Campest-4-en-3β-ol, campest-4-en-3-one (B1243875), and 5α-campestan-3-one. researchgate.net The enzymes responsible for these steps, such as 3β-hydroxysteroid dehydrogenase, are subject to complex regulation. hmdb.ca
Future studies will likely focus on identifying the upstream signaling components that respond to developmental and environmental signals to modulate the expression and activity of these enzymes. This includes investigating the role of other plant hormones, such as auxins and gibberellins (B7789140), which have been shown to interact with the brassinosteroid pathway. frontiersin.org Understanding these cross-regulatory networks is essential for a complete picture of how Campest-4-en-3β-ol levels are fine-tuned to meet the plant's physiological needs.
Discovery of Novel Enzymes and Metabolic Shunts in Sterol Pathways
The sterol biosynthetic pathway is not strictly linear, and the existence of metabolic shunts and alternative routes is becoming increasingly apparent. Research into these alternative pathways may reveal novel enzymes and functions related to Campest-4-en-3β-ol.
For example, the brassinosteroid biosynthetic pathway has been shown to have "shortcuts." In Arabidopsis, the cytochrome P450s CYP90C1 and CYP90D1 can catalyze the C-23 hydroxylation of various 22-hydroxylated brassinosteroids, bypassing several steps in the main pathway. mpg.de While Campest-4-en-3β-ol itself is not directly a substrate for these shortcut enzymes, their existence highlights the metabolic plasticity of the sterol network. It is plausible that similar shunts exist that directly involve Campest-4-en-3β-ol or its immediate derivatives.
Furthermore, the discovery of novel enzymes that modify Campest-4-en-3β-ol could reveal new biological roles for this compound. These modifications could include hydroxylation, glycosylation, or esterification, potentially altering the compound's activity, localization, or stability. The exploration of microbial sterol metabolism may also provide clues to novel enzymatic reactions that could be relevant to plant sterol pathways. nih.govresearchgate.net
Development of Advanced Bioinformatic Tools for Pathway Prediction and Analysis
The increasing complexity of metabolic data generated by omics studies necessitates the development of advanced bioinformatic tools for pathway prediction and analysis. These tools are crucial for making sense of large datasets and for generating new hypotheses about the function of compounds like Campest-4-en-3β-ol.
Databases such as PubChem, the Human Metabolome Database (HMDB), and ChEBI provide extensive information on the chemical and physical properties of Campest-4-en-3β-ol and its related compounds. nih.govhmdb.caebi.ac.uk Bioinformatic platforms like Pathway Tools can automatically generate metabolic pathway diagrams, aiding in the visualization and analysis of complex networks. elisacorteggiani.com
Future bioinformatic developments will likely focus on integrating multi-omics data to build predictive models of metabolic flux. These models could be used to simulate the effects of genetic or environmental perturbations on Campest-4-en-3β-ol levels and to identify key regulatory nodes in the sterol pathway. Network pharmacology is another emerging bioinformatic approach that can be used to predict the molecular mechanisms of action of compounds by analyzing their interactions with multiple targets. ijpsonline.comscispace.com
Functional Diversification of Sterol Metabolism Across Eukaryotic Lineages
While much of the research on Campest-4-en-3β-ol has been conducted in plants, particularly Arabidopsis, there is a growing interest in understanding the functional diversification of sterol metabolism across different eukaryotic lineages. Comparative studies can provide insights into the evolutionary pressures that have shaped sterol pathways and the diverse biological roles that sterols play.
The basic framework of sterol biosynthesis is conserved across eukaryotes, but there are significant differences in the specific enzymes and end products. For example, the initial cyclization of 2,3-oxidosqualene (B107256) produces lanosterol (B1674476) in fungi and animals, but cycloartenol (B190886) in plants. mdpi.comsemanticscholar.org This fundamental difference leads to distinct downstream pathways.
The enzymes involved in sterol modifications, such as the sterol C-24 methyltransferases (SMTs), have also undergone diversification. biorxiv.orgnih.gov In plants, SMTs are responsible for the production of campesterol, the precursor to Campest-4-en-3β-ol. biorxiv.org Studying the evolution and function of these enzymes in different plant species and other eukaryotes can shed light on how the role of Campest-4-en-3β-ol and related sterols has adapted to different physiological contexts. For instance, investigating sterol metabolism in diatoms, a major group of phytoplankton, has revealed both conserved and unique features compared to plants, including the accumulation of campesterol in some engineered strains. mdpi.com This highlights the potential for discovering novel functions and applications of sterol pathway intermediates by exploring a wider range of organisms.
Q & A
Q. What are the key considerations for reporting Campest-4-en-3β-ol research in compliance with FAIR data principles?
- Methodology : Deposit raw data (spectra, chromatograms) in repositories like Zenodo or ChEMBL. Annotate metadata with standardized ontologies (e.g., ChEBI for chemical identifiers). Use electronic lab notebooks (ELNs) for traceability. Follow CONSORT or ARRIVE guidelines for preclinical studies, ensuring transparency in experimental workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
